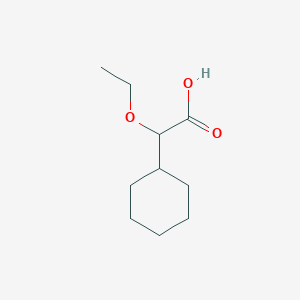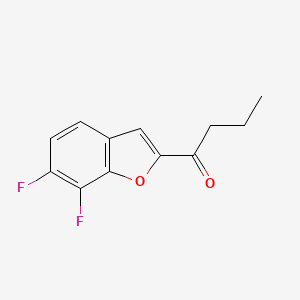
1-(6,7-Difluorobenzofuran-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the benzofuran ring and a butanone group at the 1 position. Its molecular formula is C12H10F2O2, and it has a molecular weight of 224.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one typically involves the acylation of benzofurans. One common method is the trifluoroacetic anhydride (TFAA)-mediated acylation of benzofurans using carboxylic acids as the acylating agent. This reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction is carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at elevated temperatures (around 70°C) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromium trioxide in aqueous sulfuric acid) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Aplicaciones Científicas De Investigación
1-(6,7-Difluorobenzofuran-2-yl)butan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
1-(Benzofuran-2-yl)butan-1-one: Similar structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine: Contains an amine group instead of a ketone, leading to different reactivity and applications.
Uniqueness: 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H10F2O2 |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
1-(6,7-difluoro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H10F2O2/c1-2-3-9(15)10-6-7-4-5-8(13)11(14)12(7)16-10/h4-6H,2-3H2,1H3 |
Clave InChI |
PXDCKDUUEIOKSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=C(O1)C(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
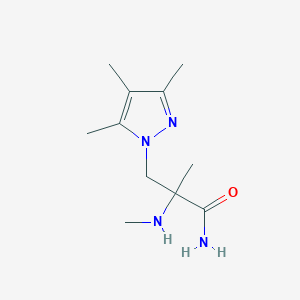

![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
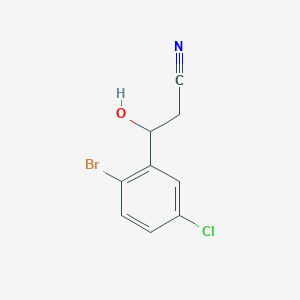

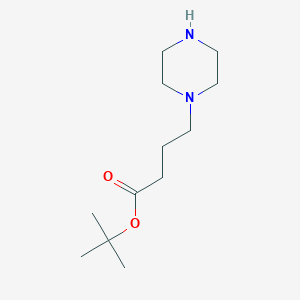
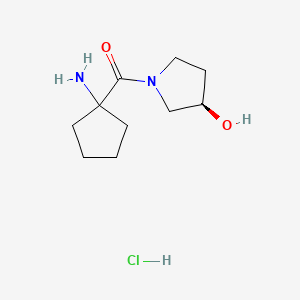
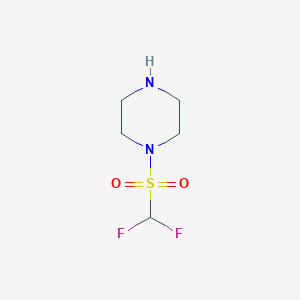
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
